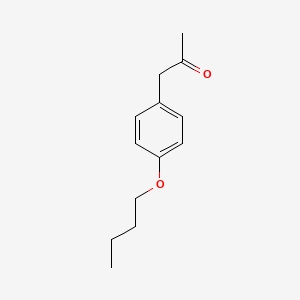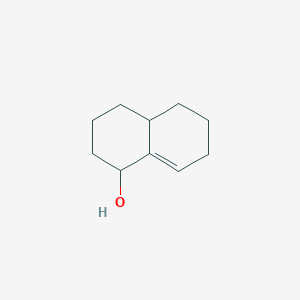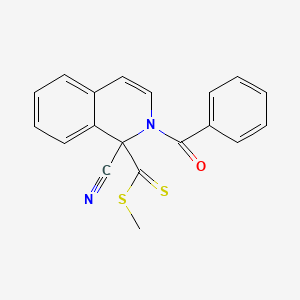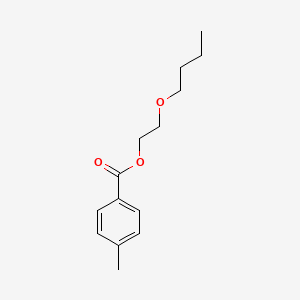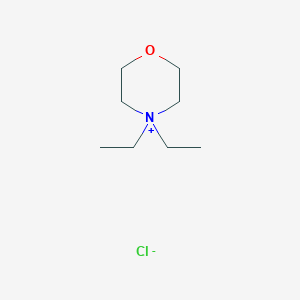
4,4-Diethylmorpholin-4-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diethylmorpholin-4-ium chloride is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms. The compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethylmorpholin-4-ium chloride typically involves the alkylation of morpholine. One common method is the reaction of morpholine with diethyl sulfate under controlled conditions to introduce the ethyl groups at the 4-position. The resulting product is then treated with hydrochloric acid to form the chloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Diethylmorpholin-4-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound back to its parent morpholine derivative.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Morpholine derivatives.
Substitution: Various substituted morpholine compounds depending on the nucleophile used.
Applications De Recherche Scientifique
4,4-Diethylmorpholin-4-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,4-Diethylmorpholin-4-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific kinases involved in cell cycle regulation and cytokinesis. It may also modulate lysosomal pH by facilitating the transmembrane transport of anions across cellular membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: The parent compound of 4,4-Diethylmorpholin-4-ium chloride.
N-Methylmorpholine: Another derivative with a methyl group instead of ethyl groups.
N-Ethylmorpholine: Similar structure but with a single ethyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual ethyl groups enhance its lipophilicity and influence its interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
7152-16-1 |
|---|---|
Formule moléculaire |
C8H18NO.Cl C8H18ClNO |
Poids moléculaire |
179.69 g/mol |
Nom IUPAC |
4,4-diethylmorpholin-4-ium;chloride |
InChI |
InChI=1S/C8H18NO.ClH/c1-3-9(4-2)5-7-10-8-6-9;/h3-8H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
XYIKTDMZTANICE-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1(CCOCC1)CC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


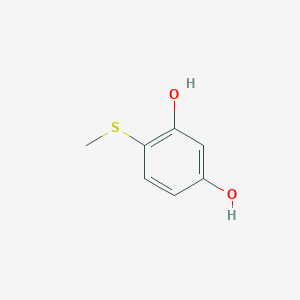
![2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729607.png)

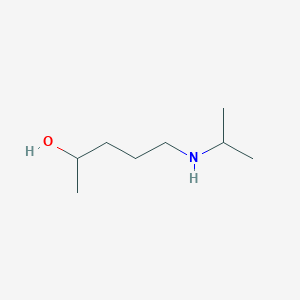
![4-[2-Oxo-2-(2-oxocyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14729624.png)
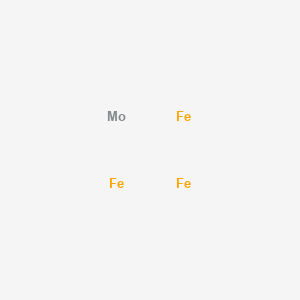
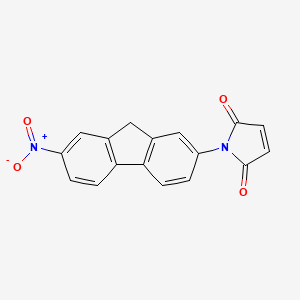
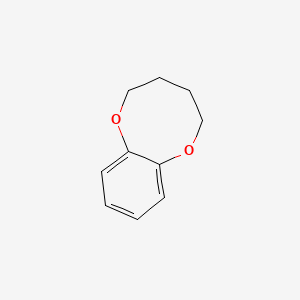
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol](/img/structure/B14729649.png)
![(3Z)-N-Phenyl-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14729652.png)
